molecular formula C20H23N5O2S B6476646 N'-[4-(dimethylamino)phenyl]-N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}ethanediamide CAS No. 2640845-80-1

N'-[4-(dimethylamino)phenyl]-N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}ethanediamide

Cat. No.: B6476646
CAS No.: 2640845-80-1
M. Wt: 397.5 g/mol
InChI Key: WFHFTISTBUZFLN-UHFFFAOYSA-N
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Description

“N'-[4-(dimethylamino)phenyl]-N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}ethanediamide” is a complex ethanediamide derivative featuring a dimethylamino-substituted phenyl group and a thiophene ring fused with a methylpyrazole moiety. The dimethylamino group enhances solubility and electron-donating properties, while the thiophene-pyrazole system contributes to π-π interactions and metabolic stability .

Properties

IUPAC Name

N'-[4-(dimethylamino)phenyl]-N-[2-[5-(1-methylpyrazol-4-yl)thiophen-2-yl]ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O2S/c1-24(2)16-6-4-15(5-7-16)23-20(27)19(26)21-11-10-17-8-9-18(28-17)14-12-22-25(3)13-14/h4-9,12-13H,10-11H2,1-3H3,(H,21,26)(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFHFTISTBUZFLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=CC=C(S2)CCNC(=O)C(=O)NC3=CC=C(C=C3)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of N'-[4-(dimethylamino)phenyl]-N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}ethanediamide typically involves a multi-step synthetic process:

  • Synthesis of 4-(dimethylamino)phenyl

    • Starting with aniline, the amino group is dimethylated using formaldehyde and formic acid.

  • Formation of 5-(1-methyl-1H-pyrazol-4-yl)thiophene

    • Synthesized through the cyclization reaction of 2-acetylfuran and hydrazine hydrate, followed by methylation.

  • Coupling Reaction

    • Combining 4-(dimethylamino)phenyl with 5-(1-methyl-1H-pyrazol-4-yl)thiophene in the presence of a base, such as sodium hydride, and a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final compound.

Industrial Production Methods

Industrial production may involve similar steps but scaled up using more efficient and cost-effective methods, such as continuous flow reactors and optimized catalyst systems to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions it Undergoes

  • Oxidation

    • N'-[4-(dimethylamino)phenyl]-N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}ethanediamide can undergo oxidation reactions using oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

  • Reduction

    • Reduction can be achieved using agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

  • Substitution

    • Both nucleophilic and electrophilic substitution reactions are feasible, using reagents like halides (for nucleophilic substitution) or nitrating agents (for electrophilic substitution).

Common Reagents and Conditions Used

  • Oxidation: : KMnO₄, H₂O₂ under acidic or basic conditions.

  • Reduction: : LiAlH₄ in dry ether or NaBH₄ in methanol.

  • Substitution: : Halides (for nucleophilic), HNO₃ or SO₃ (for electrophilic).

Major Products Formed

  • Oxidation Products: : Carboxylic acids or ketones, depending on the reaction conditions.

  • Reduction Products: : Amines or alcohols.

  • Substitution Products: : Halogenated or nitrated derivatives.

Scientific Research Applications

N'-[4-(dimethylamino)phenyl]-N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}ethanediamide has numerous applications across different scientific domains:

  • Chemistry

    • Used as a ligand in coordination chemistry.

  • Biology

    • Potential use in studying enzyme interactions and inhibitions.

  • Medicine

    • Research into its potential as an antitumor or antibacterial agent.

  • Industry

    • Applications in materials science for developing advanced polymers and dyes.

Mechanism of Action

N'-[4-(dimethylamino)phenyl]-N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}ethanediamide exerts its effects through binding to specific molecular targets and modulating their activity:

  • Molecular Targets: : Enzymes, receptors, and DNA.

  • Pathways Involved: : Inhibition of enzyme activity, disruption of protein-protein interactions, and interference with DNA replication processes.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below highlights key differences between the target compound and structurally related molecules from the evidence:

Compound Name / ID Core Structure Key Substituents Molecular Weight (g/mol) Notable Interactions
Target Compound Ethanediamide - 4-(Dimethylamino)phenyl
- 2-[5-(1-methylpyrazol-4-yl)thiophen-2-yl]ethyl
~423.5 (estimated) Hydrogen bonding (amide), π-π stacking (thiophene-pyrazole), polar interactions (dimethylamino)
Thiadiazole derivative 13a () Thiadiazole - 4-Nitrophenyl
- Methylpyrazole
~400 (estimated) Hydrogen bonding (thiadiazole N), π-π stacking (nitrophenyl), steric hindrance
EN300-266229 () Prop-2-enamide - Cyano groups
- Oxazol-methyl-thiophene
328.44 Hydrogen bonding (amide), dipole interactions (cyano), π-π stacking (oxazole)
Sulfonamide derivatives () Benzenesulfonamide - Triazine
- Imidazolidin-2-ylidene
~450–500 (estimated) Hydrogen bonding (sulfonamide), halogen bonding (chlorine), steric bulk

Key Observations :

  • Electronic Effects: The dimethylamino group in the target compound is electron-donating, contrasting with the electron-withdrawing nitro group in 13a . This difference may influence solubility and binding affinity in biological systems.
  • Hydrogen Bonding : The ethanediamide core provides two hydrogen-bonding sites, whereas sulfonamide derivatives () feature a single sulfonamide group, reducing flexibility in interaction patterns .

Computational Insights into Noncovalent Interactions

Using methodologies like Multiwfn and noncovalent interaction (NCI) analysis , the target compound’s electron density distribution and interaction surfaces can be compared to analogs:

  • Electrostatic Potential: The dimethylamino group creates a localized positive charge, enhancing interactions with negatively charged residues (e.g., aspartate/glutamate in enzymes). This contrasts with the neutral nitro group in 13a .
  • Van der Waals Surfaces : The thiophene-pyrazole system exhibits a planar, extended surface ideal for stacking, whereas the triazine-imidazolidin derivatives () display bulkier, less planar geometries .

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